9-hydroperoxy-10E-octadecenoic acid
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説明
9-hydroperoxy-10E-octadecenoic acid is a hydroperoxy fatty acid that is 9-hydroperoxy derivative of (10E)-octadecenoic acid. It derives from an oleic acid. It is a conjugate acid of a 9-hydroperoxy-10E-octadecenoate.
科学的研究の応用
1. Chemical Characterization and Analysis
9-Hydroperoxy-10E-octadecenoic acid and its derivatives have been extensively studied for their chemical properties. For instance, Hamberg (1991) conducted a detailed regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, which included the study of compounds related to 9-hydroperoxy-10E-octadecenoic acid (Hamberg, 1991). Similarly, Gardner et al. (1984) examined the acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid into various epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids (Gardner, Nelson, Tjarks, & England, 1984).
2. Biochemical Reactions and Metabolism
Studies have shown that 9-hydroperoxy-10E-octadecenoic acid is involved in various biochemical reactions. For example, research by Dix and Marnett (1985) on the conversion of linoleic acid hydroperoxide by hematin revealed the formation of various hydroxy, keto, and epoxyhydroxy fatty acids, highlighting the compound's role in lipid metabolism (Dix & Marnett, 1985). Another study by Gardner and Kleiman (1979) explored the formation of oxohydroxyoctadecenoic acids from hydroperoxides of linoleic acid, providing insights into the oxidative decomposition pathways of these compounds (Gardner & Kleiman, 1979).
3. Enzymatic Synthesis and Transformation
Enzymatic processes involving 9-hydroperoxy-10E-octadecenoic acid have been a focus of several studies. Thomas et al. (2013) characterized the allylic epoxyalcohols and their trihydroxy hydrolysis products generated from 9-hydroperoxy-octadecenoic acid, shedding light on the enzyme-catalyzed transformations of these compounds (Thomas, Boeglin, Garcia-Diaz, O’Donnell, & Brash, 2013). Additionally, Hamberg and Olsson (2011) described the efficient conversion of linoleate 9-lipoxygenase hydroperoxides in beetroot, forming specific trihydroxy acids, which demonstrates the biological relevance of these transformations (Hamberg & Olsson, 2011).
4. Applications in Flavor and Aroma Chemistry
Research has also explored the role of 9-hydroperoxy-10E-octadecenoic acid in the formation of flavor and aroma compounds. Gassenmeier and Schieberle (1994) identified this compound as a precursor in the formation of intense flavor compounds during the thermal degradation of fats, indicating its significance in food chemistry (Gassenmeier & Schieberle, 1994).
特性
分子式 |
C18H34O4 |
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分子量 |
314.5 g/mol |
IUPAC名 |
(E)-9-hydroperoxyoctadec-10-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h11,14,17,21H,2-10,12-13,15-16H2,1H3,(H,19,20)/b14-11+ |
InChIキー |
DIKRZYGTMAMIKZ-SDNWHVSQSA-N |
異性体SMILES |
CCCCCCC/C=C/C(CCCCCCCC(=O)O)OO |
正規SMILES |
CCCCCCCC=CC(CCCCCCCC(=O)O)OO |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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